molecular formula C21H25N3O5 B2828720 N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide CAS No. 1396684-27-7

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide

Cat. No.: B2828720
CAS No.: 1396684-27-7
M. Wt: 399.447
InChI Key: YUFYUROBEYRXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is a complex organic compound that features a furan ring, a hydroxyethyl group, and a tetrahydroquinoline moiety

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving furan and tetrahydroquinoline derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide typically involves multiple steps:

    Formation of the furan-3-yl-2-hydroxyethyl intermediate: This step involves the reaction of furan with an appropriate reagent to introduce the hydroxyethyl group.

    Synthesis of the tetrahydroquinoline derivative: This involves the cyclization of an appropriate precursor to form the tetrahydroquinoline ring.

    Coupling reaction: The final step involves the coupling of the furan-3-yl-2-hydroxyethyl intermediate with the tetrahydroquinoline derivative using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The oxalamide linkage can be reduced to form the corresponding amine derivatives.

    Substitution: The hydroxyethyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide involves its interaction with specific molecular targets. The furan ring and the tetrahydroquinoline moiety can interact with various enzymes and receptors, modulating their activity. The hydroxyethyl group can form hydrogen bonds with target molecules, enhancing binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
  • 5-chloro-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)-2-nitrobenzamide

Uniqueness

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]ethanediamide is unique due to the presence of both a furan ring and a tetrahydroquinoline moiety, which confer distinct chemical and biological properties. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-hydroxyethyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O5/c1-13(2)21(28)24-8-3-4-14-5-6-16(10-17(14)24)23-20(27)19(26)22-11-18(25)15-7-9-29-12-15/h5-7,9-10,12-13,18,25H,3-4,8,11H2,1-2H3,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFYUROBEYRXHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C(=O)NCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.